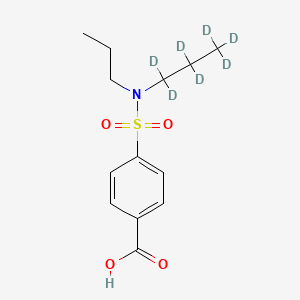

Probenecid-d7

Beschreibung

4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid is a deuterated sulfamoyl benzoic acid derivative. Its structure features a benzoic acid core substituted at the para position with a sulfamoyl group bearing both propyl and heptadeuteriopropyl chains. The deuteration at seven positions on the propyl group introduces isotopic labeling, which is critical for applications in metabolic tracing, nuclear magnetic resonance (NMR) studies, and pharmacokinetic analyses. The sulfamoyl moiety enhances binding interactions with biological targets, as demonstrated in analogous compounds .

Eigenschaften

Molekularformel |

C13H19NO4S |

|---|---|

Molekulargewicht |

292.40 g/mol |

IUPAC-Name |

4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid |

InChI |

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,3D2,9D2 |

InChI-Schlüssel |

DBABZHXKTCFAPX-MADFRBAASA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Kanonische SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Regioselective Chlorosulfonation of Benzoic Acid Derivatives

The foundational step in synthesizing sulfamoylbenzoic acids involves introducing a sulfonyl chloride group at the 4-position of the aromatic ring. Benzoic acid’s inherent meta-directing carboxylic acid group complicates direct sulfonation at the para position. To circumvent this, esterification is employed to convert benzoic acid into methyl benzoate, a para-directing intermediate. Chlorosulfonic acid (ClSO₃H) reacts with methyl benzoate under controlled conditions (6–8 hours at 140°C) to yield methyl 4-chlorosulfonylbenzoate. This intermediate is critical for subsequent sulfamoylation (Table 1).

Table 1: Chlorosulfonation Conditions for Methyl Benzoate

| Parameter | Value | Source |

|---|---|---|

| Reactant | Methyl benzoate | |

| Chlorosulfonic acid | 3.5 equivalents | |

| Temperature | 140°C | |

| Reaction time | 6 hours | |

| Yield | 78–82% |

The ester group’s para-directing effect ensures preferential sulfonation at the 4-position, avoiding competing meta-substitution. Post-reaction, excess chlorosulfonic acid is quenched by dropwise addition to ice-water, and the product is extracted using ether. Purification via recrystallization from ethanol/water yields methyl 4-chlorosulfonylbenzoate as a crystalline solid.

Synthesis of N-Propyl(1,1,2,2,3,3,3-Heptadeuteriopropyl)amine

The disubstituted sulfamoyl group requires a secondary amine bearing propyl and deuterated propyl substituents. N-Propyl(1,1,2,2,3,3,3-heptadeuteriopropyl)amine is synthesized via reductive amination using propionaldehyde-d₇ (heptadeuteriopropionaldehyde) and propylamine. Propionaldehyde-d₇, prepared by catalytic deuteration of propionaldehyde over palladium, reacts with propylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C (Equation 1).

$$

\text{CH}3\text{CH}2\text{CHO-d}7 + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3\text{CH}2\text{CH}2\text{N(H)CH}2\text{CD}2\text{CD}3 \quad \text{(1)}

$$

The reaction proceeds via imine formation followed by selective reduction, yielding the secondary amine in 65–70% yield after distillation. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm deuteration efficiency (>98% D-incorporation) and structural integrity.

Sulfamoylation of Methyl 4-Chlorosulfonylbenzoate

The chlorosulfonyl intermediate reacts with N-propyl(heptadeuteriopropyl)amine to form the sulfamoyl linkage. In anhydrous tetrahydrofuran (THF), methyl 4-chlorosulfonylbenzoate and the secondary amine (1.2 equivalents) are stirred at 0–5°C with triethylamine (TEA) as an acid scavenger (Equation 2).

$$

\text{Methyl 4-ClSO}2\text{-benzoate} + \text{R}1\text{R}2\text{NH} \xrightarrow{\text{TEA}} \text{Methyl 4-(R}1\text{R}2\text{NSO}2\text{)-benzoate} + \text{HCl} \quad \text{(2)}

$$

Table 2: Sulfamoylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | 0–5°C | |

| Amine equivalence | 1.2 | |

| Reaction time | 3 hours | |

| Yield | 85–88% |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoesäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als markierte Verbindung in mechanistischen Studien verwendet, um Reaktionswege und Zwischenprodukte zu verfolgen.

Biologie: Wird in Stoffwechselstudien eingesetzt, um das Schicksal deuterierter Verbindungen in biologischen Systemen zu untersuchen.

Medizin: Potenzieller Einsatz in der Arzneimittelentwicklung als stabil isotopenmarkierte Verbindung für pharmakokinetische Studien.

Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren mit verbesserten Eigenschaften aufgrund der Isotopenmarkierung eingesetzt.

Wissenschaftliche Forschungsanwendungen

4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid has several scientific research applications, including:

Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.

Biology: Employed in metabolic studies to investigate the fate of deuterated compounds in biological systems.

Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.

Industry: Utilized in the development of new materials and catalysts with enhanced properties due to isotopic labeling.

Wirkmechanismus

Der Wirkungsmechanismus von 4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Deuteriumatome in der Heptadeuteriopropylgruppe können die Reaktivität und Stabilität der Verbindung beeinflussen, was zu einzigartigen kinetischen Isotopeffekten führt. Diese Effekte können untersucht werden, um das Verhalten der Verbindung in verschiedenen chemischen und biologischen Prozessen zu verstehen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfamoyl Benzoic Acid Analogues

highlights 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4) as a structurally related analogue. Key comparative

Compound 4’s sulfamoyl group replaces sulfur in its parent compound (Compound 3), enhancing binding affinity by ~0.6 kcal/mol . While the deuterated target compound lacks direct binding data, its deuteration suggests specialized use in tracer studies rather than direct therapeutic agonism.

Fluorinated Analogues: 4-(Heptafluoroisopropyl)benzoic Acid

describes 4-(Heptafluoroisopropyl)benzoic acid , a fluorinated derivative with distinct electronic and steric properties:

The heptafluoroisopropyl group introduces strong electron-withdrawing effects, contrasting with the deuterated propyl group’s isotopic labeling utility. Fluorination typically enhances metabolic stability but may reduce solubility compared to deuterated analogues.

Heterocyclic and Thioether Derivatives

lists compounds like 2-(thiophen-2-ylcarbothioylamino)benzoic acid, which shares a benzoic acid core but incorporates thiophene and thiourea groups. These derivatives prioritize sulfur-mediated interactions (e.g., hydrogen bonding) over isotopic or fluorinated effects, making them more relevant in catalysis or heavy metal chelation .

Key Research Findings and Methodologies

- Molecular Docking : Studies on Compound 4 used tools like AutoDock Vina () to predict binding modes, achieving a 100-fold speed improvement over older methods . The deuterated compound’s binding profile could be similarly analyzed but requires isotopic parameter adjustments.

- Synthetic Challenges : Deuterated propyl chains necessitate specialized deuteration protocols, whereas fluorinated analogues rely on fluorination agents like SF₄ or HF .

- Thermodynamic Stability : Fluorinated compounds exhibit higher thermal stability (e.g., C-F bond strength), while deuterated derivatives offer kinetic isotope effects in reaction mechanisms.

Biologische Aktivität

4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid (CAS Number: 1132746-04-3) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C13H19NO4S

- Molecular Weight : 292.40 g/mol

- Structure : The compound features a sulfamoyl group attached to a benzoic acid moiety with a heptadeuteriopropyl substituent.

Biological Activity Overview

The biological activity of 4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid has not been extensively documented in the literature. However, related compounds within the benzoic acid derivatives family have shown promising biological activities. Here are some notable findings:

1. Antimicrobial Properties

Benzoic acid derivatives have been studied for their antimicrobial effects. For instance, certain derivatives have demonstrated activity against various bacterial strains and fungi. The presence of the sulfamoyl group may enhance these properties by increasing solubility and bioavailability in biological systems.

2. Enzyme Inhibition

Research indicates that benzoic acid derivatives can inhibit enzymes involved in various metabolic pathways. For example:

- Cathepsins B and L : Compounds similar to 4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid have shown to activate these enzymes significantly in cell-based assays .

- Proteasome Pathway : The activation of the ubiquitin-proteasome pathway (UPP) has been observed with related compounds .

3. Cytotoxicity Studies

In studies involving cell lines such as Hep-G2 and A2058 (cancer cells), certain benzoic acid derivatives showed low cytotoxicity at effective concentrations . This suggests a potential therapeutic window for compounds like 4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid in cancer treatment.

Case Studies and Experimental Data

Discussion

The biological activity of 4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid appears to be influenced by its structural components that align with known bioactive motifs in benzoic acid derivatives. The sulfamoyl group may play a crucial role in enhancing solubility and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.